Hydrogen ionophore V

Description

Contextualization of Hydrogen Ionophores within Supramolecular Chemistry and Ion Recognition

Supramolecular chemistry is a field dedicated to studying chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals forces rsc.org. A core concept within this field is "host-guest chemistry," where a larger "host" molecule possesses a cavity or binding site that is structurally and electronically complementary to a smaller "guest" molecule or ion nih.gov. This principle of molecular recognition is fundamental to how ionophores function.

Ionophores are chemical species that reversibly bind ions and facilitate their transport across hydrophobic barriers, such as lipid membranes . They are a prime example of host-guest chemistry in action. An ionophore typically contains a hydrophilic center designed to bind a specific ion and a lipophilic (hydrophobic) exterior that allows the entire host-guest complex to be soluble in a nonpolar environment like a cell membrane or a polymer-based sensor membrane researchgate.net.

Hydrogen ionophores, also known as protonophores, are a specialized class of ionophores that selectively bind and transport hydrogen ions (H+) . Their function relies on the ability of specific functional groups on the host molecule to reversibly associate with a proton, effectively shielding its positive charge and enabling its passage through a hydrophobic medium researchgate.net. This selective recognition and transport of protons is a critical function in both biological systems and analytical chemistry applications rsc.org.

Evolution and Significance of Hydrogen Ionophore V in Selective Proton Transduction

The development of synthetic ionophores has been a major focus of supramolecular chemistry, aiming to mimic and improve upon the function of naturally occurring ion transporters . Early ionophores were often simple, flexible molecules, but achieving high selectivity for a specific ion over others remained a significant challenge. The evolution of the field led to the design of more rigid, pre-organized macrocyclic molecules, which offer a well-defined cavity for highly specific ion binding.

Calixarenes have proven to be exceptionally useful scaffolds in this regard researchgate.netmdpi.com. These macrocycles are synthesized from phenols and formaldehyde, creating a cup-shaped structure with a size- and shape-tunable cavity mdpi.com. The ability to chemically modify both the "upper" and "lower" rims of the calixarene (B151959) cup allows for the precise positioning of ion-binding groups and lipophilic moieties, making them ideal candidates for creating highly selective ionophores nih.govnih.gov.

This compound is a sophisticated molecule built upon a p-tert-Butylcalix sigmaaldrich.comarene framework. Its significance lies in the high degree of selectivity it demonstrates for hydrogen ions over other cations. This selectivity is crucial for applications such as pH sensing, where the presence of other ions like sodium (Na+), potassium (K+), or lithium (Li+) can interfere with the measurement. Research has demonstrated that liquid membrane pH sensors based on this compound exhibit exceptionally high selectivity against these common alkali metal ions . This superior performance is a direct result of its carefully designed three-dimensional structure, which provides a binding environment uniquely suited for the proton.

Overview of Current Research Trajectories for this compound

Current research involving this compound is predominantly focused on its application in the fabrication of high-performance chemical sensors, particularly potentiometric ion-selective electrodes (ISEs) for pH measurement sigmaaldrich.comrsc.orgrsc.org. These sensors are vital tools in clinical diagnostics, environmental monitoring, and industrial process control.

The primary application trajectory is the use of this compound as the active sensing component in a liquid or polymeric membrane electrode sigmaaldrich.com. When the membrane is in contact with a sample solution, the ionophore selectively complexes with hydrogen ions at the membrane-sample interface. This selective binding generates an electrical potential difference across the membrane that is proportional to the concentration (more accurately, the activity) of hydrogen ions in the sample.

Detailed studies have optimized the composition of sensor membranes incorporating this compound to achieve superior performance metrics. These include a wide dynamic measurement range, high stability, and rapid response times . The data below, compiled from research on such sensors, illustrates its performance characteristics.

Table 1: Performance Characteristics of a pH-Selective Electrode Based on this compound This table is interactive and allows for sorting.

| Parameter | Value | Reference |

|---|---|---|

| Dynamic pH Measuring Range | 2.5 - 11.5 | |

| Slope of Linear Regression | 54 mV/decade | |

| Response Time | < 10 seconds | |

| Selectivity Coefficient (logKPotH,Na) | < -11.0 | |

| Selectivity Coefficient (logKPotH,K) | < -11.0 |

Future research directions are aimed at integrating ionophores like this compound into novel sensor platforms. This includes efforts to transduce the potentiometric signal into other outputs, such as optical or current-based signals, which could lead to amplified sensitivity and new formats for point-of-care testing rsc.orgrsc.org. The robust and highly selective nature of this compound makes it a valuable building block for the next generation of chemical sensors.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | p-tert-Butylcalix sigmaaldrich.comarene derivative |

| Sodium Ion | Na+ |

| Potassium Ion | K+ |

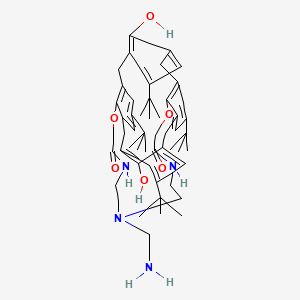

Structure

2D Structure

Properties

IUPAC Name |

9-(2-aminoethyl)-19,25,31,36-tetratert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.123,27.134,38.02,29.016,21]hentetraconta-1,16,18,20,23(41),24,26,29,31,34,36,38(40)-dodecaene-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H74N4O6/c1-51(2,3)41-23-33-19-37-27-43(53(7,8)9)29-39-21-35-25-42(52(4,5)6)26-36(48(35)62)22-40-30-44(54(10,11)12)28-38(20-34(24-41)47(33)61)50(40)64-32-46(60)57-15-18-58(16-13-55)17-14-56-45(59)31-63-49(37)39/h23-30,61-62H,13-22,31-32,55H2,1-12H3,(H,56,59)(H,57,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCWLCIELLZKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCC(=O)NCCN(CCNC(=O)COC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)CCN)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H74N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746800 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000849-91-1 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Proton Recognition and Transport by Hydrogen Ionophore V

Elucidation of Ionophore-Mediated Proton Transport Mechanisms

The transport of protons across a lipid bilayer by Hydrogen Ionophore V can occur through distinct mechanisms, primarily categorized by their electrochemical consequences.

Electroneutral transport by an ionophore involves the movement of ions without a net change in charge across the membrane. In the context of this compound, this typically occurs as a proton is exchanged for another cation of the same charge, or when a proton is co-transported with an anion. This mechanism ensures that the membrane potential remains undisturbed during the transport cycle. The lipophilic nature of this compound allows it to shuttle protons across the hydrophobic membrane barrier, releasing them on the other side in exchange for another positively charged ion, thereby maintaining electrical neutrality.

Conversely, electrogenic transport results in a net movement of charge across the membrane, thereby generating or altering the membrane potential. When this compound facilitates the transport of a proton without a concurrent counter-ion exchange, the process is electrogenic. The uncompensated movement of the positively charged proton creates an electrical current across the membrane. This characteristic is particularly significant in biological systems and electrochemical sensors where changes in membrane potential are a key signaling or detection mechanism.

The selective binding of a proton by this compound is a critical step in the transport process and is governed by specific hydrogen bonding interactions. The amide and ether oxygen atoms within the structure of N,N′,N″-triheptyl-N,N′,N″-trimethyl-4,4′,4″-propylidynetris(3-oxabutyramide) act as hydrogen bond acceptors. These electronegative atoms create a polar cavity that can coordinate with a positively charged proton. The strength and geometry of these hydrogen bonds are crucial for the selective recognition of H+ over other cations. The formation of a stable coordination complex through these interactions effectively shields the proton's charge, enabling the ionophore-proton complex to traverse the nonpolar interior of the lipid membrane.

Ion-Binding Stoichiometry and Stability of Proton-Ionophore V Complexes

The interaction between this compound and protons can be characterized by the stoichiometry of the resulting complex and its stability. Typically, amine-type ionophores like this compound form a 1:1 complex with a proton. The stability of this complex is described by the stability constant (log K), which quantifies the equilibrium between the free ionophore and the proton-bound complex. A higher stability constant indicates a stronger affinity of the ionophore for the proton. The determination of these parameters is crucial for understanding the efficiency of proton transport and for the design of ion-selective electrodes and other sensory applications.

| Complex Parameter | Value/Ratio |

| Ion-Binding Stoichiometry (Ionophore:Proton) | 1:1 |

| Stability Constant (log K) | Data not available in current literature |

Theoretical Models Governing Proton-Ionophore V Interaction and Response

The behavior of this compound as a proton carrier can be understood within the framework of established theoretical models for amine-type H+-selective carriers.

The functioning of amine-based H+-selective carriers is often described by models that consider the ionophore's protonation and its subsequent transport across a membrane phase. These theories account for factors such as the pKa of the ionophore within the membrane, the lipophilicity of both the neutral and protonated forms of the ionophore, and the composition of the membrane itself. acs.orgnih.gov For this compound, these models help to predict its response characteristics, such as its pH--selective range and potential interferences from other ions. The tertiary amine nature of many such ionophores is a key determinant of the dynamic response range of electrodes based on them. acs.orgnih.gov

Quantitative Description of Ion Association Phenomena in Ionophore V Membranes

The interaction between this compound and protons (H⁺), as well as other interfering cations, within an ion-selective membrane can be quantitatively described by potentiometric selectivity coefficients (). These coefficients are a measure of the preference of the ionophore-based membrane for the primary ion (in this case, H⁺) over an interfering ion (M). A smaller value for the selectivity coefficient indicates a greater preference for the hydrogen ion and less interference from the other cation.

This compound, often based on long-chain tertiary amines like tridodecylamine (B85476) (TDDA), exhibits a high affinity for protons. This selectivity is fundamental to its function in potentiometric sensors designed for pH measurements. The quantitative assessment of this selectivity is crucial for understanding the performance of such sensors in real-world samples where various other cations are present.

Detailed Research Findings

Research on hydrogen ion-selective electrodes incorporating tridodecylamine within a poly(vinyl chloride) (PVC) matrix provides valuable quantitative data on its ion association phenomena. In a study by Lee et al. (2013), the potentiometric selectivity coefficients were determined using the separate solution method, where the electrode's potential is measured independently in solutions of the primary ion and the interfering ion. researchgate.net

The study characterized an all-solid-state hydrogen ion selective electrode where the membrane was formulated with tridodecylamine as the ionophore. researchgate.net The results demonstrated the membrane's high selectivity for hydrogen ions over a range of common alkali and alkaline earth metal ions. researchgate.net This high selectivity is attributed to the strong and specific interaction between the lone pair of electrons on the nitrogen atom of the amine and the hydrogen ion.

The logarithmic values of the potentiometric selectivity coefficients (log ) obtained in this research are presented in the data table below. These values quantify the membrane's preference for H⁺ over other cations. For instance, a value of -10.5 for Na⁺ indicates that the membrane is approximately 10¹⁰.⁵ times more selective for H⁺ than for Na⁺.

The data clearly show that the interference from alkali metals (Li⁺, Na⁺, K⁺) and alkaline earth metals (Mg²⁺, Ca²⁺) is minimal, underscoring the high specificity of this compound for proton recognition and transport. researchgate.net This quantitative understanding of ion association is critical for the design and optimization of highly selective pH sensors for various applications.

Interactive Data Table: Potentiometric Selectivity Coefficients

The following table summarizes the potentiometric selectivity coefficients of a tridodecylamine-based this compound membrane for H⁺ against various interfering cations.

| Interfering Ion (M) | log |

| Li⁺ | -10.7 |

| Na⁺ | -10.5 |

| K⁺ | -10.8 |

| Mg²⁺ | -12.1 |

| Ca²⁺ | -11.9 |

Advanced Sensing Platforms Incorporating Hydrogen Ionophore V: Design and Fabrication

Polymeric Membrane Engineering for Hydrogen Ionophore V Sensors

The performance and selectivity of sensors utilizing this compound are significantly influenced by the composition and structure of the polymeric membrane. Careful selection and optimization of the membrane matrix, plasticizers, and additives are essential for achieving desired sensing characteristics.

Optimization of Polymer Matrix Composition (e.g., Poly(vinyl chloride)) for Ionophore V Integration

Poly(vinyl chloride) (PVC) is a widely adopted polymer matrix for ion-selective membranes, including those incorporating this compound sigmaaldrich.commdpi.commdpi.comresearchgate.netsigmaaldrich.comresearchgate.netmdpi-res.comresearchgate.netd-nb.inforesearchgate.net. PVC provides a robust and stable matrix for the ionophore and other components, contributing to the mechanical integrity and longevity of the sensor membrane. Its hydrophobic nature helps to create a barrier against aqueous sample components, confining the ion-selective recognition to the ionophore within the membrane. The integration of this compound within the PVC matrix is crucial for its function in ion transport across the membrane. Research indicates that PVC-based membranes are a standard and highly relevant choice for liquid membrane ISEs researchgate.net.

Strategic Incorporation of Lipophilic Ionic Additives (e.g., Sodium Tetrakis(4-fluorophenyl)borate)

Lipophilic ionic additives, such as Sodium tetrakis(4-fluorophenyl)borate (NaTFPB) or its dihydrate form, are frequently incorporated into ion-selective membranes to maintain electroneutrality and improve sensor performance. NaTFPB acts as a lipophilic anion exchanger, facilitating the selective extraction of the target cation (in this case, the proton-ionophore complex) into the membrane by balancing the charge. Its presence can reduce membrane resistance and improve the kinetic properties of the sensor researchgate.net. Recommended membrane compositions often include around 0.23-0.25 wt% of Sodium tetrakis(4-fluorophenyl)borate dihydrate sigmaaldrich.commdpi.commdpi.comsigmaaldrich.comresearchgate.netresearchgate.netd-nb.inforesearchgate.net.

Evolution of Sensor Architectures Employing this compound

The development of ion-selective electrodes has progressed from traditional liquid membrane designs to more advanced solid-contact architectures, offering advantages in terms of miniaturization, robustness, and ease of use. This compound has been successfully integrated into both types of sensors.

Development and Characterization of Liquid Membrane Ion-Selective Electrodes

Liquid membrane ion-selective electrodes (LM ISEs) have been a cornerstone of potentiometric sensing for decades. Sensors employing this compound in a liquid membrane configuration have demonstrated excellent performance characteristics. A typical formulation for a liquid membrane pH sensor includes this compound, PVC, NPOE, and NaTFPB sigmaaldrich.commdpi.commdpi.comsigmaaldrich.comresearchgate.netresearchgate.netd-nb.inforesearchgate.net. These sensors exhibit high selectivity over alkali metal ions sigmaaldrich.comresearchgate.netsigmaaldrich.com. Specific performance metrics reported include a Nernstian slope of approximately 54 mV/decade over a wide pH measuring range of 2.5 to 11.5 sigmaaldrich.comresearchgate.netsigmaaldrich.com. The response time is typically rapid, occurring in less than 10 seconds sigmaaldrich.comresearchgate.netsigmaaldrich.com. Selectivity coefficients, determined by the fixed interference method, show very low affinity for common alkali metal ions, with log KH,M values below -11.0 for Li+, Na+, and K+ sigmaaldrich.comresearchgate.netsigmaaldrich.com.

Design and Performance of Solid-Contact Ion-Selective Electrodes

Solid-contact ion-selective electrodes (SC-ISEs) represent an advancement over traditional LM ISEs by eliminating the need for an internal aqueous electrolyte solution. They utilize a solid internal conductor, such as carbon materials or metal oxides, in direct contact with the ion-selective membrane mdpi.commdpi-res.comresearchgate.netresearchgate.net. This compound has been successfully incorporated into SC-ISEs, often utilizing a similar membrane composition as in LM ISEs, but applied onto a solid internal contact layer mdpi.commdpi-res.comresearchgate.netd-nb.inforesearchgate.net.

Studies have shown that incorporating materials like ruthenium dioxide (RuO2) nanoparticles as the solid contact can significantly enhance the potentiometric response of pH-selective electrodes based on this compound d-nb.inforesearchgate.net. These RuO2-modified SC-ISEs exhibit a Nernstian slope (around 59 mV/decade) over a broad linear pH range (pH 2 to 12) researchgate.net. They also demonstrate improved electrical properties, such as high capacitance (e.g., 1.12 mF) and low resistance, contributing to stable and rapid potential responses with low potential drift (e.g., 0.89 μV·s−1) researchgate.net. The use of composite solid contacts, such as hydrous iridium oxide (hIrO2) combined with carbon nanotubes and conducting polymers, has also been explored to further improve sensor performance, leading to stable potentiometric responses and wide linear ranges mdpi.comresearchgate.net. These SC-ISEs offer advantages such as smaller size, reduced fragility, and ease of use compared to traditional glass electrodes researchgate.net.

Data Table: Recommended Membrane Composition for this compound Sensors

| Component | Weight % | Role |

| This compound | 0.88-0.90 | Ionophore (Proton selective) |

| Poly(vinyl chloride) (high molecular weight) | 32.85-32.96 | Polymer Matrix |

| 2-Nitrophenyl octyl ether (NPOE) | 65.93-66.00 | Plasticizer |

| Sodium tetrakis(4-fluorophenyl)borate dihydrate | 0.23-0.25 | Lipophilic Ionic Additive/Ion Exchanger |

Note: Compositions are based on typical formulations reported in the literature sigmaaldrich.commdpi.commdpi.comsigmaaldrich.comresearchgate.netresearchgate.netd-nb.inforesearchgate.net. Specific percentages may vary slightly between studies.

Electrochemical and Analytical Performance Evaluation of Hydrogen Ionophore V Based Sensors

Potentiometric Response Profiling and Calibration Methodologies

The potentiometric response of a sensor describes how its electrical potential changes in relation to the concentration or activity of a specific ion. For Hydrogen Ionophore V-based sensors, this typically relates to their performance in pH measurements. Calibration methodologies are essential for translating these potential changes into meaningful concentration values.

Assessment of Nernstian Slope and Linear Dynamic Range

A key performance indicator for ion-selective electrodes (ISEs) is their adherence to the Nernst equation, which predicts a linear relationship between the electrode potential and the logarithm of the ion activity. The Nernstian slope quantifies this relationship, ideally being close to the theoretical value of 59.16 mV per decade of activity change at 25°C. This compound-based sensors have demonstrated near-Nernstian responses. For instance, some sensors exhibit slopes in the range of 54 to 57 mV/pH, with one study reporting a slope of 58.2 ± 0.3 mV/decade across a pH range of 4-12 mdpi.comsigmaaldrich.com. The linear dynamic range defines the concentration or activity span over which this Nernstian behavior is maintained. Sensors utilizing this compound have shown effective linear ranges from pH 2 to 11 or 11.5, and in some cases up to pH 12 mdpi.comd-nb.inforesearchgate.netresearchgate.net. This broad linear range is crucial for accurate measurements across diverse sample conditions.

Table 1: Nernstian Slope and Linear Dynamic Range of this compound-Based Sensors

| Sensor Type / Configuration | Nernstian Slope (mV/pH or mV/decade) | Linear Dynamic Range (pH) | Reference |

| Solid-contact pH-selective electrode (hIrO2-based) | 54–57 | 2–11 | mdpi.comresearchgate.net |

| Solid-contact pH-selective electrode (hIrO2 + NTs-based) | Comparable to hIrO2-based | 2–11 | mdpi.comresearchgate.net |

| Solid-contact pH-selective electrode (hIrO2 + NTs + POT-based) | Wider range recognized | 2–11.5 | mdpi.comresearchgate.net |

| RuO2-modified all-solid-state electrode | 59 mV/decade | 2–12 | researchgate.net |

| Planar pH electrode | 56.6 mV/pH | 2–11 | nih.gov |

| Liquid membrane pH sensor | 54 mV/dec (pH 2.5–11.5) | 2.5–11.5 | sigmaaldrich.com |

Evaluation of Potential Stability, Repeatability, and Reproducibility

The stability of a sensor's potential output over time (drift), the consistency of measurements when repeated under the same conditions (repeatability), and the consistency across different sensors or experimental runs (reproducibility) are vital for reliable analytical applications. This compound-based sensors have demonstrated promising results in these areas. For example, potential stability has been reported with low drift rates, such as 0.036 mV/h for some composite hydrous iridium oxide electrodes mdpi.comresearchgate.net. Planar sensor constructions have shown improved potential stability with drift rates as low as 0.12 mV/h compared to coated-disc electrodes (0.67 mV/h) nih.gov. Repeatability and reproducibility are generally good, with standard deviation values indicating consistent performance mdpi.comd-nb.infonih.gov. One study reported standard deviation values for repeatability and reproducibility in the range of 0.91–2.15% for a different ion-selective electrode, suggesting that similar levels of precision are achievable with well-designed this compound sensors researchgate.net. Response times are also typically rapid, often within seconds for a unit pH change sigmaaldrich.com.

Table 2: Stability, Repeatability, and Reproducibility Metrics for this compound-Based Sensors

| Performance Metric | Reported Value / Observation | Reference |

| Potential Stability | Low drift rates (e.g., 0.036 mV/h, 0.12 mV/h) | mdpi.comresearchgate.netnih.gov |

| Repeatability | Good, indicated by low standard deviation values | mdpi.comd-nb.infonih.gov |

| Reproducibility | Good, indicated by low standard deviation values | mdpi.comd-nb.infonih.gov |

| Response Time (1 pH unit) | Typically <10 s | sigmaaldrich.com |

| Response Time (general) | A few seconds shorter compared to older constructions | nih.gov |

Comprehensive Selectivity Studies and Interference Analysis

Selectivity is a critical parameter that determines how well a sensor responds to the target ion (H+) compared to other ions present in the sample. Interference analysis investigates the impact of these other ions on the sensor's performance.

Quantification of Selectivity Coefficients against Competing Cations

This compound is known for its high selectivity over alkali metal ions sigmaaldrich.comsigmaaldrich.com. Selectivity coefficients (log KH,Mpot) quantify this discrimination. Studies have reported very low selectivity coefficients for this compound against common alkali metal ions like lithium (Li+) and potassium (K+), and alkaline earth metal ions like calcium (Ca2+) and magnesium (Mg2+). For example, selectivity coefficients against Li+ and K+ have been reported as less than -11.0 and -11.2, respectively, when determined by the fixed interference method sigmaaldrich.com. Another study noted that this compound shows selectivity for divalent ions such as Mg2+ or Ca2+ due to its structure, with no significant potentiometric response observed even in their large excess compared to hydrogen ions d-nb.info. The general principle is that smaller selectivity coefficient values indicate better discrimination against interfering ions libretexts.org.

Table 3: Selectivity Coefficients (log KH,Mpot) for this compound against Competing Cations

| Interfering Cation (M) | Selectivity Coefficient (log KH,Mpot) | Method Used (if specified) | Reference |

| Li+ | < -11.0 | Fixed Interference Method | sigmaaldrich.com |

| K+ | < -11.0 | Fixed Interference Method | sigmaaldrich.com |

| Na+ | < -11.2 | Fixed Interference Method | sigmaaldrich.com |

| Ca2+ | Not explicitly quantified, but high selectivity noted | - | d-nb.info |

| Mg2+ | Not explicitly quantified, but high selectivity noted | - | d-nb.info |

Methodological Approaches for Accurate Selectivity Determination

Accurate determination of selectivity coefficients is crucial for characterizing ISE performance. Several methods are employed, including the separate solution method (SSM) and the fixed interference method (FIM) d-nb.infoiupac.orgucc.edu.ghnepjol.inforesearchgate.net. The FIM involves measuring the electrode potential in solutions with a constant activity of the interfering ion and varying activity of the primary ion iupac.orgucc.edu.ghnepjol.info. The matched potential method (MPM) is another technique where the potential response to the primary ion is matched by the potential response to the interfering ion researchgate.netiupac.orgbiointerfaceresearch.com. The continuous variation method is also used, where the sum of the logarithm of primary and interfering ion concentrations is kept constant ucc.edu.ghjst.go.jp. The choice of method can influence the obtained selectivity coefficient values, making it important to specify the methodology used in reporting results ucc.edu.gh. For this compound, the FIM has been commonly applied to assess selectivity against various cations sigmaaldrich.comd-nb.info.

Compound List

this compound (Calix mdpi.com-aza-crown)

Sodium tetrakis(4-fluorophenyl)borate dihydrate

2-Nitrophenyl octyl ether (o-NPOE)

Poly(vinyl chloride) (PVC)

Lithium ion (Li+)

Potassium ion (K+)

Sodium ion (Na+)

Calcium ion (Ca2+)

Magnesium ion (Mg2+)

Chloride ion (Cl-)

Nitrate ion (NO3-)

Thiocyanate ion (SCN-)

Determination and Theoretical Prediction of Analytical Detection Limits

The analytical performance of sensors incorporating this compound is critically assessed through the determination of their operational pH ranges and the factors that define their dynamic response.

Quantification of Lower and Upper pH Detection Limits (pH_LDL, pH_UDL)

While precise numerical values for the intrinsic lower and upper pH detection limits (pH_LDL, pH_UDL) of this compound itself are not explicitly quantified in the reviewed literature, studies have reported the operational pH ranges of sensors employing this ionophore. These ranges indicate the effective performance window of the complete sensing system.

Sensors utilizing this compound integrated into ion-selective electrolyte-gated organic field-effect transistors (IS-EGOFETs) have demonstrated a broad detection range between pH 3 and pH 12, facilitated by dynamic measurement protocols that ensure stable device operation at a constant working point. researchgate.net

Solid-contact electrodes incorporating this compound, often modified with materials like hydrous iridium dioxide or ruthenium dioxide, have shown linear responses across various pH ranges. For instance, some configurations exhibit a linear range from pH 2 to 11, while others, particularly those with triple composite materials, extend this to pH 2 to 11.5. mdpi.comresearchgate.net

Electrodes modified with ruthenium dioxide and this compound have achieved a Nernstian slope (approximately 59 mV/decade) towards hydrogen ions over a wide analytical pH range, typically from pH 2 to 12.

These reported ranges reflect the effective working window of the complete sensor assembly rather than the absolute detection limits of the ionophore in isolation.

Factors Influencing the Dynamic Response Range of Ionophore V Electrodes

Membrane Composition: The performance of the ion-selective membrane is paramount. It typically consists of this compound (such as Calix-aza-crown), a plasticizer like 2-Nitrophenyl octyl ether (o-NPOE), a lipophilic salt such as sodium tetrakis(4-fluorophenyl)borate dihydrate, and a polymer matrix, commonly poly(vinyl chloride) (PVC). researchgate.netmdpi.comresearchgate.net The specific concentration of this compound within this matrix, for example, 0.90% (w/w) in some H+-selective membranes, plays a crucial role in determining the sensitivity and response range.

Electrode Construction: Advanced electrode designs, such as planar sensors, have shown improvements in dynamic response compared to traditional coated-disc electrodes. Planar configurations, often incorporating an additional membrane layer, contribute to enhanced potential stability and a shorter response time. mdpi.com Furthermore, the integration of solid-contact materials like ruthenium dioxide (RuO2) or hydrous iridium dioxide (IrO2) into the electrode structure significantly improves the potentiometric response and broadens the linear pH range. researchgate.net

Measurement Protocols: For certain sensor types, such as EGOFETs, dynamic measurement protocols involving the readjustment of the gate voltage are employed. This strategy ensures stable device operation at a constant working point, thereby contributing to a broader and more reliable detection range. researchgate.net

Application of Advanced Electrochemical Techniques for Sensor Characterization

Advanced electrochemical techniques are instrumental in characterizing the properties and performance of sensors that utilize this compound.

Chronopotentiometry in Dynamic Ionophore V Studies

Chronopotentiometry is frequently applied to study the dynamic behavior and stability of sensors incorporating this compound. This technique involves applying a constant current to the electrochemical cell and monitoring the resulting potential change over time. mdpi.com

Ion Depletion and Concentration: Chronopotentiometry can visualize localized ion depletion at transition times, providing insights into labile ion concentrations in the sample. researchgate.net

Electrical Properties and Stability: The technique is used to calculate key electrical parameters such as resistance, capacitance, and potential drift. researchgate.net For instance, chronopotentiometry on sensors with RuO2 and this compound has revealed small resistance values and high capacitance (e.g., 1.12 mF), contributing to good response stability and low potential drift (e.g., 0.89 μV∙s⁻¹). researchgate.net

Response Time and Drift: Studies employing chronopotentiometry have demonstrated that improved sensor designs, such as planar electrodes, exhibit significantly lower potential drift (e.g., 0.12 mV/h) compared to conventional coated-disc electrodes (e.g., 0.67 mV/h), indicating enhanced potentiometric response stability. mdpi.com The technique is also used to assess the signal stability of potentiometric sensors.

A typical chronopotentiometric measurement involves forcing a constant current (e.g., 1 nA or 100 nA) for a set duration (e.g., 60 seconds), often with alternating polarity, to analyze potential jumps and derive relevant parameters. mdpi.com

Cyclic Voltammetry for Ionophore-Assisted Electrochemical Processes

Cyclic Voltammetry (CV) is employed in the characterization of materials used in sensor development. While direct applications of CV to elucidate specific ionophore-assisted electrochemical processes for this compound are not extensively detailed in the reviewed literature, CV has been used in related contexts. For example, CV studies have been used to characterize the morphology of materials like ruthenium dioxide (RuO2) nanoparticles, revealing different morphological behaviors. In some instances, "cyclic voltammetry methods" have been associated with achieving high electrical capacitance in designed electrodes incorporating this compound and materials like hydrous iridium dioxide, reaching values up to 1070 μF. researchgate.net This suggests CV's role in understanding the capacitive properties of the electrode-membrane interface, which can indirectly influence sensor performance.

Advanced Research Applications and Methodological Contributions of Hydrogen Ionophore V

Ionophore-Assisted Electrochemistry for Gas Molecule Oxidation (e.g., Hydrogen)

The application of ionophores, including Hydrogen ionophore V and related compounds, has opened new avenues in electrochemistry by enabling the modulation of redox potentials for neutral gas molecules. This approach leverages the ionophore's ability to bind and stabilize ionic reaction products, thereby altering electrochemical behavior.

Modulation of Redox Potentials in Ionic Liquid Electrolytes

A significant contribution of ionophore-assisted electrochemistry is the systematic alteration of redox potentials for neutral gas molecules. In studies involving the electrochemical oxidation of hydrogen (H₂) in room-temperature ionic liquid (RTIL) electrolytes, the presence of an ionophore has been shown to shift the oxidation potential significantly. Specifically, the ionophore-assisted electrochemical oxidation of hydrogen in an RTIL electrolyte has been observed to shift by approximately 1 V towards more negative potentials compared to an ionophore-free electrolyte chemrxiv.orgchemrxiv.orgnih.govacs.org. This substantial shift is attributed to the ionophore's capacity to bind and stabilize the ionic product of the electrochemical reaction, effectively lowering the energy barrier for the oxidation process chemrxiv.orgchemrxiv.orgnih.govacs.orgresearchgate.net. This modulation capability is crucial for tuning the electrochemical response and enhancing the selectivity of electrochemical sensors for gases chemrxiv.orgchemrxiv.orgacs.org.

Table 5.1.1: Redox Potential Shift for Hydrogen Oxidation in Ionic Liquid Electrolytes

| Electrolyte System | Ionophore Presence | Approximate Redox Potential Shift (vs. Ionophore-Free) | Reference(s) |

| Room-Temperature Ionic Liquid (RTIL) | Present | ~ +1 V (towards more negative potentials) | chemrxiv.orgchemrxiv.orgnih.govacs.org |

| Room-Temperature Ionic Liquid (RTIL) | Absent | - | chemrxiv.orgchemrxiv.orgnih.govacs.org |

Mechanistic Insights and Diffusion Coefficient Determination of Ionophore Species

The ionophore-assisted electrochemistry not only modifies redox potentials but also provides valuable mechanistic insights into electrochemical reactions. The altered electrochemical response observed in the presence of an ionophore allows for a more detailed understanding of the reaction pathway chemrxiv.orgchemrxiv.orgnih.govacs.org. Furthermore, this technique offers a method for determining the diffusion coefficients of the ionophore species themselves chemrxiv.orgchemrxiv.orgnih.govacs.org. By analyzing the current transients and employing electrochemical methods such as chronoamperometry, the mass transport characteristics of ionophores within various media, including ionic liquids and polymer membranes, can be quantitatively assessed chemrxiv.orgresearchgate.netpsu.edursc.orgacs.orgnih.gov. For instance, studies have utilized chronoamperometric methods to determine the diffusion coefficients of pH-sensitive chromoionophores and other ion-selective ionophores in plasticized PVC membranes, revealing differences correlated with their molecular geometry and lipophilicity researchgate.netpsu.edursc.org. Hydrogen ionophore IV, for example, was noted to have a lower diffusion coefficient compared to acetate (B1210297) ionophores, resulting in lower peak intensities in electrochemical measurements chemrxiv.org. These methods are vital for the rational design of ion-selective electrodes and sensors, where diffusion coefficients directly influence performance metrics like lifetime and detection limits researchgate.netpsu.edursc.org.

Fundamental Investigations of Proton Homeostasis in Biological Systems (Non-Clinical Contexts)

This compound and related protonophores are instrumental in fundamental biological research focused on understanding proton (H⁺) dynamics and homeostasis within cellular environments. These compounds facilitate the study of pH gradients, proton transport across membranes, and the development of advanced imaging tools.

Quantitative Monitoring of Intracellular and Extracellular pH Environments

Hydrogen ionophores are critical components in the development of ion-selective electrodes (ISEs) and optical sensors used for the quantitative monitoring of pH in biological systems. Liquid membrane pH sensors employing this compound have demonstrated high selectivity for protons over alkali metal ions, enabling accurate pH measurements sigmaaldrich.com. Such sensors, often incorporating a specific membrane composition with this compound, are designed to respond linearly to pH changes within physiological ranges sigmaaldrich.commdpi.comacs.org. For example, hydrogen ionophores are utilized in ion-selective optodes, which are fluorescent nanoprobes capable of sensing ions. These nanoprobes can be designed to respond to pH changes, with some exhibiting linear responses in the pH range of 5.5–9.0 mdpi.comacs.org. Hydrogen/Proton Ionophore I, for instance, shows a broad detection range from pH 5 to 12.5 with a sensitivity of approximately 57.1 mV/pH, making it suitable for various cellular pH monitoring applications acs.org. The ability to accurately measure intracellular pH (pHᵢ) and extracellular pH is fundamental to understanding cellular signaling and metabolic processes mdpi.comfrontiersin.orgbiorxiv.org.

Table 5.2.1: pH Sensing Characteristics of Hydrogen Ionophores

| Ionophore Name / Type | pH Detection Range | Sensitivity (mV/pH) | Selectivity Notes | Reference(s) |

| This compound | Physiological range | High | High selectivity over alkali metal ions | sigmaaldrich.com |

| Hydrogen/Proton Ionophore I | 5.0–12.5 | ~57.1 | Proton acceptor for H+ recognition | acs.org |

| Hydrogen/Proton Ionophore II | 6.2–7.7 | ~54–57 | Proton acceptor for H+ recognition | acs.org |

| Ionophore I (Tridodecylamine) | 5.5–9.0 | High | Selective for H+ over Na+ (>10¹²-fold) | mdpi.com |

| Ionophore II (ETH157) | 2.0–9.0 | High | Selective for H+ over Na+ (20-fold over Ca²⁺) | mdpi.com |

Studies of Proton Transport Dynamics Across Biological Membranes

Ionophores that facilitate the movement of protons across biological membranes, known as protonophores, are essential tools for investigating proton transport dynamics. These compounds, which include molecules like this compound, bind to protons and shuttle them across lipid bilayers, thereby altering membrane potential and facilitating proton flux wikipedia.orgwikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com. The mechanism typically involves the protonation of the ionophore on one side of the membrane, followed by its diffusion across the hydrophobic lipid core and subsequent release of the proton on the other side wikipedia.org. This process can be electroneutral or electrogenic depending on the ionophore's charge state researchgate.net. Protonophores are crucial for understanding cellular energy transduction, such as in mitochondria where they can uncouple oxidative phosphorylation wikipedia.org. They also play a role in maintaining or disrupting cellular pH gradients, influencing various physiological processes researchgate.nettaylorandfrancis.comoup.com. For example, protonophores like monensin (B1676710) can induce intracellular alkalinization, affecting cellular functions such as vimentin (B1176767) network remodeling biorxiv.org.

Development of Ionophore V-Based Nanoprobes for Cell Imaging

The principles governing ionophore function have been extended to the development of advanced nanoprobes for cellular imaging. While specific nanoprobes based on this compound for pH imaging are not extensively detailed in the provided literature, the broader field of ionophore-based nanoprobes is rapidly advancing for the detection of various biologically relevant ions, including potassium (K⁺), sodium (Na⁺), calcium (Ca²⁺), and chloride (Cl⁻) nih.govnih.govaip.orgresearchgate.netdntb.gov.ua. These nanoprobes typically utilize ionophores integrated into fluorescent matrices or attached to nanoparticles. The sensing mechanism often involves the ionophore binding to a target ion, which in turn triggers a change in a fluorescent reporter molecule, allowing for real-time, high-resolution imaging of ion concentrations within living cells nih.govaip.org. The development of such nanoprobes offers a powerful platform for non-invasive, quantitative analysis of cellular ion homeostasis and signaling pathways nih.govaip.orgresearchgate.net.

Emerging Research Directions and Future Perspectives for Hydrogen Ionophore V

Exploration of Novel Support Materials and Hybrid Sensor Architectures

One significant avenue is the incorporation of Hydrogen ionophore V into polymer membranes for use in ion-selective field-effect transistors (ISOFETs) researchgate.net. Specifically, its integration within a poly(vinyl chloride) (PVC) matrix, alongside plasticizers like 2-nitrophenyloctylether and lipophilic salts such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, has been reported for pH sensing researchgate.net. This approach aims to create a sensitive layer that can effectively transduce changes in proton activity into an electrical signal. Such hybrid architectures leverage the ion-selective properties of this compound while utilizing the electronic properties of semiconductor materials for signal amplification and detection. While specific quantitative performance metrics for this compound in various novel materials are still under extensive investigation, initial findings suggest potential for high sensitivity and stable operation in these integrated systems researchgate.net.

Table 1: Investigated Support Materials and Hybrid Architectures for this compound Sensors

| Support Material/Architecture | Key Components/Additives | Reported Application | Performance Characteristics (Qualitative) | Reference |

| Poly(vinyl chloride) (PVC) | 2-nitrophenyloctylether, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | pH Sensing (ISOFET) | High sensitivity, Stable operation | researchgate.net |

Advanced Computational and Theoretical Modeling of Ionophore V Interactions

Computational and theoretical modeling plays a crucial role in understanding the fundamental interactions of this compound with protons and predicting its behavior in different environments. These methods allow for the rational design of improved ionophores and sensor materials by elucidating binding affinities, transport mechanisms, and the impact of environmental factors.

While specific computational studies directly detailing the proton transport mechanisms of this compound are emerging, the broader field of ionophore research highlights the utility of techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations chemrxiv.orgchemrxiv.org. These computational approaches can predict how this compound binds to protons, the energy landscape of proton transfer, and how the ionophore's structure influences its selectivity and efficiency. Understanding these molecular-level interactions is key to optimizing ionophore design for enhanced performance, such as increasing proton binding affinity or facilitating faster transport across membranes. For instance, computational studies on similar ionophores have helped in understanding how ionophores can stabilize ionic electrochemical reaction products, thereby shifting redox potentials and enabling more selective electrochemical sensing chemrxiv.orgchemrxiv.org. The application of these advanced modeling techniques to this compound is expected to accelerate the development of next-generation proton sensors.

Miniaturization and Integration of Ionophore V Sensors in Microfluidic Platforms

The development of miniaturized sensors compatible with microfluidic devices is a significant trend, enabling point-of-care diagnostics, environmental monitoring, and high-throughput screening. This compound is being explored for integration into such compact sensing platforms.

Ion-selective electrolyte-gated organic field-effect transistors (IS-EGOFETs) represent a key area of research for miniaturized pH sensing using this compound researchgate.net. These devices integrate the ion-selective membrane containing the ionophore with a field-effect transistor, allowing for direct electrical detection of proton concentration. Such integration in ISOFETs has demonstrated a broad detection range, for example, between pH 3 and pH 12, with high sensitivity and stable operation researchgate.net. The development of these compact, solid-state sensors is crucial for their incorporation into microfluidic channels, enabling real-time, in-situ monitoring of pH in small sample volumes. Further research is focused on optimizing the immobilization techniques and interface engineering to ensure robust performance and long-term stability in microfluidic systems.

Elucidation of Proton Transport Mechanisms in Increasingly Complex Sample Matrices

Real-world applications often involve measuring proton concentrations in complex biological fluids or environmental samples, which contain various interfering ions, organic matter, and varying ionic strengths. Understanding how this compound functions under these conditions is critical for developing reliable sensors.

Research is ongoing to understand the selectivity and transport efficiency of this compound in matrices beyond simple buffer solutions, such as biological fluids or environmental water samples rsc.org. While specific studies detailing this compound in complex matrices are still emerging, insights from related protonophores, like tridodecylamine (B85476) (Hydrogen ionophore I), suggest that performance can be maintained with appropriate sensor design rsc.orgmdpi.com. For example, ultrasensitive pH measurements have been achieved using ionophore-based electrodes in seawater and buffer solutions, demonstrating the potential for high precision rsc.org. Challenges in complex matrices can include competition from other ions, changes in membrane hydration, and the influence of organic species on ionophore solubility and mobility. Elucidating these mechanisms for this compound will involve detailed studies on its interaction with various co-existing ions and its behavior under different ionic strengths and pH gradients, paving the way for sensors that can operate reliably in diverse and challenging environments.

Compound List:

this compound (CAS: 1000849-91-1)

Poly(vinyl chloride) (PVC)

2-nitrophenyloctylether

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Tridodecylamine (Hydrogen ionophore I)

Poly(3,4-ethylenedioxythiophene) (PEDOT)

Poly(styrenesulfonate) (PSS)

Polypyrrole (PPy)

Cobaltabis(dicarbollide) ions ([3,3′-Co(1,2-C2B9H11)2]−)

Potassium tetrakis(4-chlorophenyl) borate (B1201080) (KTClPB)

Dioctyl adipate (B1204190) (DOA)

Q & A

How does Hydrogen Ionophore V achieve selectivity for divalent cations (e.g., Mg²⁺, Ca²⁺) in ion-selective membranes?

Level : Advanced

Methodological Answer :

this compound’s selectivity arises from its structural t-butyl groups, which create steric and electronic environments favoring divalent cations. To validate this:

- Use potentiometric selectivity coefficient (log K) experiments with fixed interference methods (e.g., 0.1 M Mg²⁺/Ca²⁺ solutions) to quantify ionophore performance .

- Pair with computational modeling (e.g., density functional theory) to analyze ligand–ion binding affinities and steric effects .

Key Data : Electrodes with this compound show >10⁴ selectivity for Mg²⁺ over H⁺, even at pH < 4 .

What experimental protocols ensure reproducibility in ionophore-based sensor fabrication?

Level : Basic

Methodological Answer :

Follow standardized steps:

Membrane Composition : Optimize ratios of ionophore (e.g., 2–5 wt%), lipophilic additive (e.g., KTpClPB), and polymer matrix (e.g., PVC) via factorial design experiments .

Electrode Conditioning : Immerse membranes in 0.1 M HCl for 24 hours to stabilize H⁺ response .

Validation : Use Nernstian slope analysis (ideal: 59.16 mV/decade at 25°C) and report deviations >±2 mV .

How can FTIR spectroscopy resolve structural ambiguities in this compound characterization?

Level : Advanced

Methodological Answer :

- Peak Assignment : Identify ester (C=O stretch at 1743 cm⁻¹) and ether (C-O-C stretch at 1244 cm⁻¹) functional groups. Compare with reference spectra from crystallographic databases .

- Quantitative Analysis : Use attenuated total reflectance (ATR)-FTIR to assess purity (>95% threshold for research-grade ionophores) .

Note : Avoid overinterpretation of weak bands (e.g., 671 cm⁻¹ O-C-O bends) without corroborating NMR data .

What statistical approaches address contradictory data in ionophore performance studies?

Level : Advanced

Methodological Answer :

- Factorial ANOVA : Isolate variables (e.g., ionophore concentration, pH) causing divergent results. Use Duncan’s post hoc test for pairwise comparisons .

- Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in selectivity coefficients due to membrane heterogeneity .

Example : A study with 6 replicates reduced inter-electrode variability from ±15% to ±5% .

How do equilibration protocols affect ionophore-liposome interaction studies?

Level : Advanced

Methodological Answer :

- Time-Dependent Studies : Pre-incubate ionophores with liposomes for ≥1 hour to achieve thermodynamic equilibrium. Immediate analysis may yield nonlinear binding curves .

- Direct Incorporation : Form liposomes in situ with ionophores to mimic physiological conditions. Monitor via fluorescence quenching assays .

What criteria define a rigorous hypothesis for ionophore mechanistic studies?

Level : Basic

Methodological Answer :

A testable hypothesis must:

- Link a structural feature (e.g., t-butyl groups) to a measurable outcome (e.g., Mg²⁺ selectivity).

- Specify variables (e.g., pH, counterion) and controls (e.g., ionophore-free membranes) .

Example : “this compound’s t-butyl groups reduce H⁺ interference by 50% in Ca²⁺-rich buffers compared to non-alkylated analogs.”

How to design interference studies for ion-selective electrodes using this compound?

Level : Advanced

Methodological Answer :

- Primary Interferents : Test Na⁺, K⁺, and NH₄⁺ at physiological concentrations (e.g., 150 mM NaCl).

- Matrix Effects : Spike synthetic urine or serum to validate sensor robustness .

- Data Reporting : Use IUPAC-approved selectivity coefficients (log K) and error margins .

What validation steps confirm ionophore purity in synthetic workflows?

Level : Basic

Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to identify impurities (<2% acceptable).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (tolerance: ±0.4%) .

- Reproducibility : Share raw spectra/chromatograms in supplementary materials .

How to optimize ionophore concentration for maximal sensor sensitivity?

Level : Advanced

Methodological Answer :

- Response Surface Methodology (RSM) : Vary ionophore (1–10 wt%), plasticizer (25–35 wt%), and polymer (60–70 wt%) in a central composite design .

- Threshold : Sensitivity plateaus at ~5 wt% ionophore due to aggregation .

What ethical considerations apply to ionophore research involving biological samples?

Level : Basic

Methodological Answer :

- Human Samples : Obtain IRB approval for plasma/serum studies. Anonymize donor data .

- Environmental Impact : Dispose of ionophore-containing waste via EPA-approved protocols (e.g., incineration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.